N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S2/c1-12-10-14(5-6-15(12)18)27(23,24)19-16-11-13(4-7-17(16)25-2)20-8-3-9-26(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQLPFZVTJWLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an isothiazolidine moiety, a methoxyphenyl group, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. The presence of fluorine and methyl groups enhances its pharmacological properties, potentially influencing its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.5 g/mol |
| Functional Groups | Sulfonamide, Isothiazolidine |
| Potential Applications | Antimicrobial, Anticancer |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isothiazolidinyl Moiety : This is achieved through the reaction of appropriate thiols with amines under oxidative conditions.
- Amide Bond Formation : The coupling of the methoxy-substituted benzene ring with the isothiazolidinyl moiety is facilitated using coupling agents such as EDCI or DCC.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit certain enzyme activities, while the dioxidoisothiazolidinyl moiety could enhance binding affinity to biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties by disrupting cellular processes in pathogens or tumor cells.
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. For instance, studies have shown that similar sulfonamides can effectively inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Recent publications have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent activity against drug-resistant bacterial strains.
- Anticancer Research : Another study presented at an oncology conference indicated that this compound showed promising results in reducing tumor size in xenograft models, suggesting its potential as a chemotherapeutic agent.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide may exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics. Research indicates that compounds with similar structures have shown efficacy in targeting cancer pathways, suggesting a potential role for this compound in oncology .
Enzyme Inhibition
The compound's structure indicates significant enzyme inhibition capabilities. It may interact with various enzymes linked to disease pathways, including those involved in inflammation and infection. This interaction could lead to therapeutic applications in treating diseases such as rheumatoid arthritis or infectious diseases .
Case Study 1: Anticancer Research
A study focused on the synthesis and biological evaluation of similar sulfonamide derivatives demonstrated promising results in vitro against various cancer cell lines. The study highlighted the importance of the dioxidoisothiazolidin moiety in enhancing anticancer activity through improved bioavailability and selectivity .
Case Study 2: Enzyme Interaction
Research investigating the interactions between sulfonamide derivatives and specific enzymes revealed that modifications to the benzene ring significantly impacted inhibitory potency. This underscores the potential for this compound to be optimized for enhanced therapeutic efficacy .
Summary of Findings
The applications of this compound are multifaceted, with significant implications for drug development in cancer therapy and enzyme inhibition. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on sulfonamide core modifications, substituent patterns, and biological targets. Key comparisons include:
Key Structural Differences and Implications
- Isothiazolidine Dioxide vs. Oxazole/Indazole Motifs : The 1,1-dioxidoisothiazolidine ring in the target compound and BAI may enhance metabolic stability compared to oxazole-containing analogs .
- Fluorine vs. Chlorine Substituents : Fluorine in the target compound likely improves membrane permeability compared to chlorine in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
- Methoxy Groups : The methoxy group in the target compound and N-(5-chloro-2-methoxyphenyl)benzenesulfonamide may influence binding affinity to hydrophobic enzyme pockets.
Q & A
Q. What are the key functional groups in N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, and how do they influence its biological activity?
The compound features a 1,1-dioxidoisothiazolidine ring, a methoxyphenyl group, and a fluorinated methylbenzenesulfonamide moiety. The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, while the fluorine atom enhances lipophilicity and metabolic stability. The dioxidoisothiazolidine ring contributes to conformational rigidity, potentially improving target specificity. These groups collectively enable interactions with enzymes or receptors, such as antimicrobial or anti-inflammatory targets .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the isothiazolidine ring via cyclization of a thiol-containing precursor under oxidative conditions (e.g., using H₂O₂ or mCPBA).
- Step 2 : Coupling the isothiazolidine intermediate with a fluorinated methylbenzenesulfonamide group via nucleophilic substitution or amide bond formation.
- Step 3 : Purification using column chromatography or recrystallization. Key reagents include triethylamine (for deprotonation) and solvents like dichloromethane or DMF. Reaction temperatures are often maintained between 0–25°C to minimize side reactions .
Q. How is the compound characterized post-synthesis?
Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% threshold for biological assays).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical details .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. Molecular docking simulations screen for potential biological targets by evaluating binding affinities. For example, the sulfonamide group’s interaction with catalytic residues in carbonic anhydrase can be modeled to guide structural modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Methodological approaches include:
- Dose-response curve standardization (IC₅₀/EC₅₀ values under controlled parameters).
- Metabolic stability assays (e.g., liver microsome studies) to rule out pharmacokinetic confounders.
- Selectivity profiling against related enzymes (e.g., comparing inhibition of COX-1 vs. COX-2). Cross-referencing with structurally similar compounds (e.g., ’s nitrobenzamide analog) can isolate structure-activity relationships .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Stability studies are conducted via:
- Forced degradation assays : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Thermogravimetric analysis (TGA) to determine decomposition thresholds. Results guide storage conditions (e.g., refrigeration at 4°C in inert atmospheres) and solvent selection for biological assays (e.g., DMSO for solubility without hydrolysis) .
Q. What role does the methoxy group play in modulating bioavailability?
The methoxy substituent on the phenyl ring enhances membrane permeability via increased lipophilicity (logP). However, it may reduce aqueous solubility. Comparative studies with des-methyl analogs can quantify this trade-off. Pharmacokinetic parameters (e.g., Cmax, t½) are measured in rodent models to validate computational predictions .
Methodological Notes
-
Data Tables :
Parameter Value/Technique Reference LogP (predicted) 3.2 ± 0.3 (Schrödinger Suite) Solubility in DMSO 25 mg/mL (25°C) HPLC Retention Time 8.2 min (C18 column, 70:30 MeOH:H₂O) -
Key Citations : Prioritize crystallographic data () and synthetic protocols () for reproducibility. Avoid extrapolating biological activity claims without in vivo validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
